molecular formula C13H20N2S B186996 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine CAS No. 5778-24-5

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine

Cat. No.: B186996
CAS No.: 5778-24-5
M. Wt: 236.38 g/mol
InChI Key: NQAWQTUJTNVDCW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine typically involves the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and 2,6-bis-(arylmethylene)cyclohexanones . This reaction proceeds under controlled conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

spiro[5,6,7,8-tetrahydro-3,1-benzothiazine-4,1'-cyclohexane]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c14-12-15-11-7-3-2-6-10(11)13(16-12)8-4-1-5-9-13/h1-9H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAWQTUJTNVDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276844
Record name 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-24-5
Record name 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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